

Technical Guide: Properties of 1-(Perfluoro-n-octyl)tetradecane

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Compound of Interest

Compound Name: 1-(Perfluoro-n-octyl)tetradecane

Cat. No.: B159541

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Introduction

1-(Perfluoro-n-octyl)tetradecane, with the chemical formula $F(CF_2)_8(CH_2)_{14}H$, is a semi-fluorinated alkane. This class of compounds, characterized by a perfluorinated segment linked to a hydrocarbon chain, exhibits unique physicochemical properties that make them of interest in various scientific and industrial fields, including materials science and biomedical applications. Their amphiphobic nature, thermal stability, and potential for self-assembly are key areas of investigation. This technical guide provides a comprehensive overview of the known properties of **1-(Perfluoro-n-octyl)tetradecane**, including its physicochemical characteristics, a plausible synthetic route, and a discussion of its potential biological interactions based on current knowledge of similar per- and polyfluoroalkyl substances (PFAS).

Physicochemical Properties

The distinct properties of **1-(Perfluoro-n-octyl)tetradecane** arise from the combination of a rigid, hydrophobic, and lipophobic perfluorooctyl group with a flexible, hydrophobic, and lipophilic tetradecyl chain.

Summary of Quantitative Data

The following table summarizes the key quantitative physicochemical properties of **1-(Perfluoro-n-octyl)tetradecane**. For comparative purposes, data for similar compounds with

varying hydrocarbon chain lengths are also included.

Property	1-(Perfluoro-n-octyl)tetradecane	1-(Perfluoro-n-octyl)dodecane	1-(Perfluoro-n-octyl)decane
CAS Number	133310-72-2	106873-67-0	138472-76-1
Molecular Formula	C ₂₂ H ₂₉ F ₁₇	C ₂₀ H ₂₅ F ₁₇	C ₁₈ H ₂₁ F ₁₇
Molecular Weight	616.44 g/mol [1]	588.39 g/mol	560.33 g/mol [2]
Melting Point	Not available	Not available	51.8 °C[2]
Boiling Point	385.3 °C at 760 mmHg[1]	353.8 °C at 760 mmHg	320.6 °C at 760 mmHg[2]
Density	1.271 g/cm ³ [1]	1.302 g/cm ³	1.338 g/cm ³ [2]
Flash Point	162.9 °C[1]	Not available	133.8 °C[2]
LogP (octanol-water partition coefficient)	11.087[1]	Not available	Not available
Refractive Index	1.358[1]	Not available	1.34[2]
Vapor Pressure	8.51E-06 mmHg at 25°C[1]	Not available	0.000589 mmHg at 25°C[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1-(Perfluoro-n-octyl)tetradecane** are not readily available in the public domain. However, based on established organic chemistry principles and literature on similar compounds, the following sections outline plausible methodologies.

Synthesis Protocol: Radical Addition of Perfluorooctyl Iodide to 1-Tetradecene

A common and effective method for the synthesis of semi-fluorinated alkanes is the free-radical addition of a perfluoroalkyl iodide to an alkene. This approach avoids the use of expensive or highly reactive reagents.

Materials:

- Perfluorooctyl iodide ($\text{F}(\text{CF}_2)_8\text{I}$)
- 1-Tetradecene ($((\text{CH}_2)_{11}\text{CH}=\text{CH}_2)$)
- Azobisisobutyronitrile (AIBN) or another suitable radical initiator
- Anhydrous toluene or a similar high-boiling, inert solvent
- Sodium sulfite solution (for quenching)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Hexane and silica gel (for purification)

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.
- **Charging of Reagents:** The flask is charged with 1-tetradecene and anhydrous toluene. A slight molar excess of 1-tetradecene relative to perfluorooctyl iodide is typically used.
- **Initiation:** The solution is heated to reflux (approximately 110 °C for toluene). A solution of perfluorooctyl iodide and a catalytic amount of AIBN in toluene is then added dropwise over a period of 1-2 hours.
- **Reaction Monitoring:** The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting materials. The reaction is typically allowed to proceed for several hours after the addition is complete.
- **Workup:** After cooling to room temperature, the reaction mixture is washed with an aqueous solution of sodium sulfite to remove any unreacted iodine. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure **1-(Perfluoro-n-octyl)tetradecane**.

Characterization Protocol: Melting Point Determination

While an experimental melting point for **1-(Perfluoro-n-octyl)tetradecane** is not reported, a standard method for its determination would be as follows:

Method 1: Capillary Melting Point Apparatus

- Sample Preparation: A small amount of the purified, crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point (which can be estimated from similar compounds like 1-(Perfluoro-n-octyl)decane, m.p. 51.8 °C).
- Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is molten.

Method 2: Differential Scanning Calorimetry (DSC)

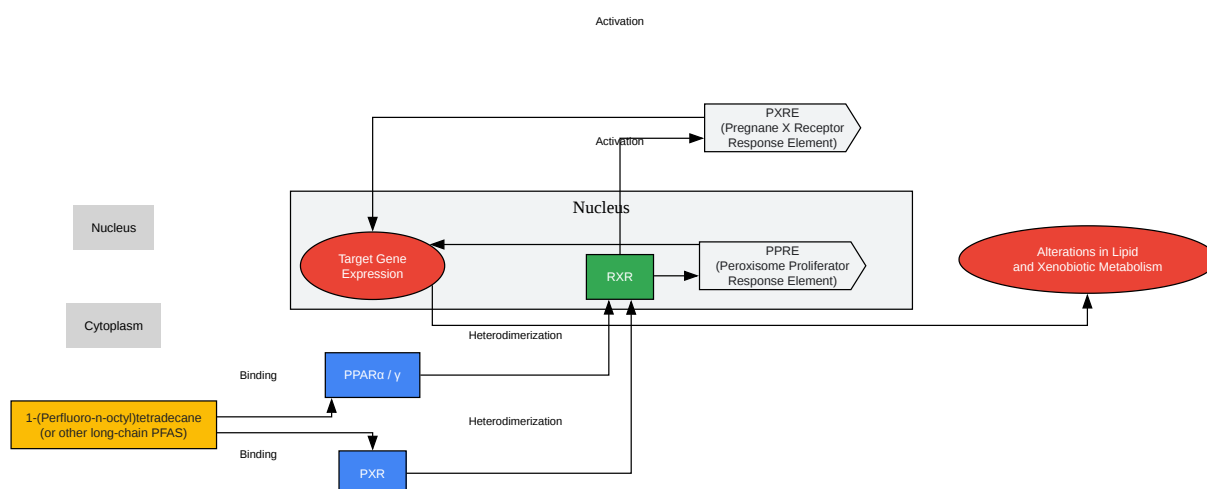
- Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
- Analysis: The sample is placed in the DSC instrument alongside an empty reference pan. The sample is then heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Interpretation: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting transition.

Potential Biological Interactions and Signaling Pathways

There is currently no specific data on the biological activity or signaling pathways of **1-(Perfluoro-n-octyl)tetradecane**. However, research on other long-chain PFAS provides a basis for hypothesizing potential interactions. It is known that some PFAS can act as ligands for nuclear receptors, which are key regulators of gene expression involved in metabolism, inflammation, and development.

Hypothetical Interaction with Nuclear Receptors

Long-chain PFAS have been shown to interact with peroxisome proliferator-activated receptors (PPARs) and the pregnane X receptor (PXR). These interactions can lead to the activation or disruption of downstream signaling pathways.



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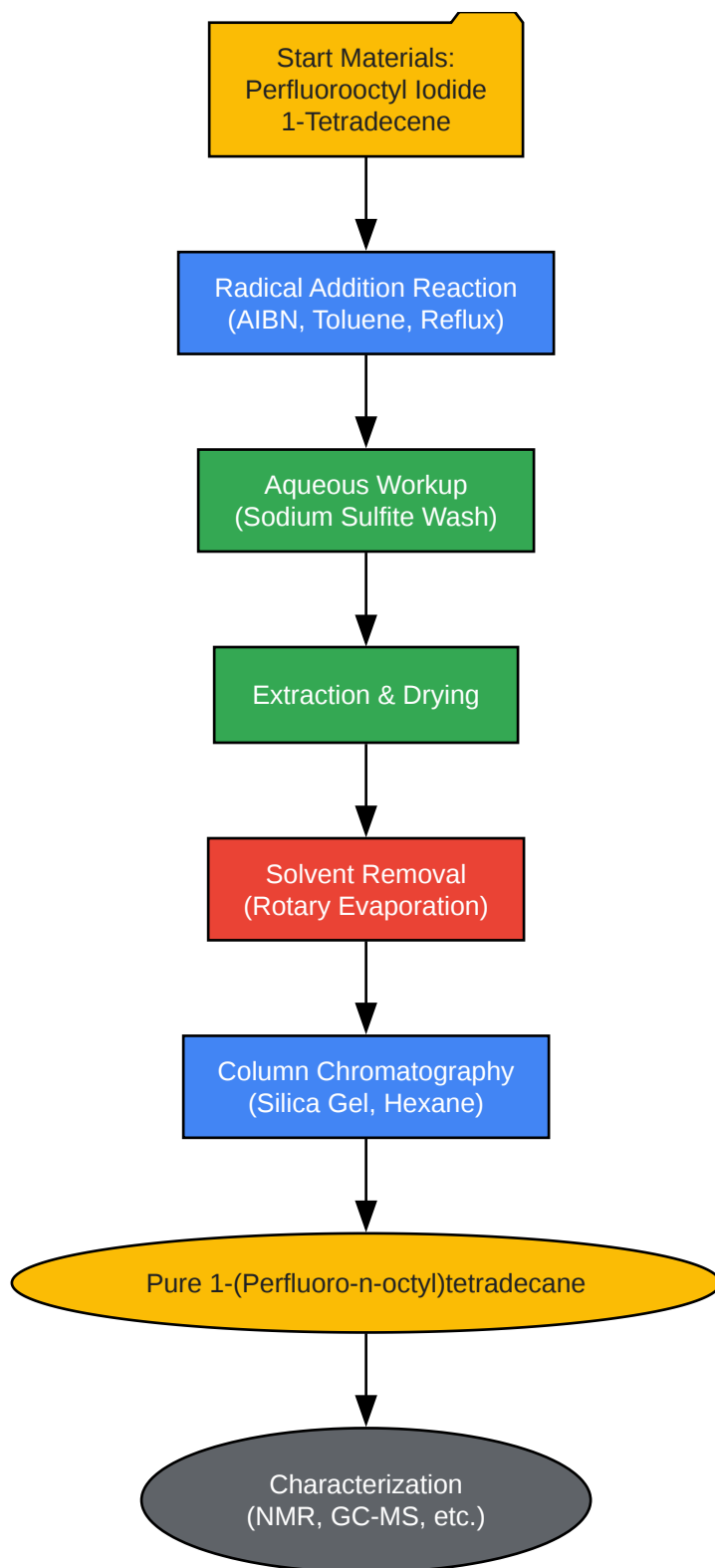
Caption: Hypothetical signaling pathway of **1-(Perfluoro-n-octyl)tetradecane**.

This diagram illustrates a potential mechanism where **1-(Perfluoro-n-octyl)tetradecane**, upon entering a cell, could bind to and activate nuclear receptors such as PPARs and PXR. These activated receptors would then form heterodimers with the retinoid X receptor (RXR) and bind to specific response elements on DNA, leading to changes in the expression of genes that regulate lipid metabolism and the processing of foreign substances (xenobiotics).

Experimental Workflows

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of **1-(Perfluoro-n-octyl)tetradecane**.



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Caption: General workflow for the synthesis and purification.

Conclusion

1-(Perfluoro-n-octyl)tetradecane is a molecule with distinct physicochemical properties derived from its semi-fluorinated structure. While a complete experimental dataset for this specific compound is not available, this guide provides a comprehensive summary of its known characteristics and outlines standard experimental procedures for its synthesis and analysis based on established chemical principles. The potential for this and similar long-chain semi-fluorinated alkanes to interact with biological systems, particularly nuclear receptors, warrants further investigation to fully understand their toxicological and pharmacological profiles. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this and related compounds.

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